molecular formula C20H28N2O5 B3027633 tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate CAS No. 1353948-19-2

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate

Cat. No.: B3027633
CAS No.: 1353948-19-2
M. Wt: 376.4
InChI Key: WKTDDJBYQUKGBK-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate (CAS: 1353948-19-2) is a carbamate derivative featuring a piperidine core substituted with a 2,3-dihydrobenzo[1,4]dioxine-2-carbonyl group and a tert-butyl carbamate moiety. Its molecular formula is C₂₀H₂₈N₂O₅, with a molecular weight of 376.45 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of central nervous system (CNS) agents due to its structural resemblance to bioactive scaffolds. The tert-butyl carbamate group serves as a protective moiety for amines during multi-step syntheses, while the dihydrobenzo[1,4]dioxine component may enhance lipophilicity and influence receptor binding profiles .

Properties

IUPAC Name

tert-butyl N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21-12-14-8-6-7-11-22(14)18(23)17-13-25-15-9-4-5-10-16(15)26-17/h4-5,9-10,14,17H,6-8,11-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDDJBYQUKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107285
Record name Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353948-19-2
Record name Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Dihydrobenzo[b][1,4]dioxine Moiety: This step involves the coupling of the piperidine intermediate with a dihydrobenzo[b][1,4]dioxine derivative using a suitable coupling reagent such as EDCI or DCC.

    Carbamate Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and dihydrobenzo[b][1,4]dioxine moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Table 1: Structural Analog Comparison

Compound Name Substituent Position Molecular Weight (g/mol) Key Feature
Target Compound Piperidin-2-yl 376.45 Optimal steric alignment
Analog () Piperidin-3-yl 376.45 Increased torsional strain

Substituent Variations in Carbamate Derivatives

Aromatic vs. Aliphatic Substituents

  • : (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate incorporates a biphenyl group and a hydroxypropane chain. The biphenyl moiety increases lipophilicity (predicted logP: ~4.2), while the hydroxyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound (predicted logP: ~2.8) .
  • : (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate features a diphenylpropanol backbone, which may confer rigidity and π-π stacking interactions absent in the target compound’s dihydrobenzo[1,4]dioxine system .

Table 2: Substituent Effects on Physicochemical Properties

Compound Key Substituent logP (Predicted) Solubility (mg/mL)
Target Dihydrobenzo[1,4]dioxine 2.8 <0.1 (DMSO)
Biphenyl + Hydroxy 4.2 0.5 (DMSO)
Naphthalene-dioxo 3.5 <0.1 (DMSO)

Heterocyclic Variations

  • : A pyrazolo[3,4-d]pyrimidine derivative with a tert-butyl carbamate group demonstrates divergent bioactivity, targeting kinase inhibition (e.g., mTOR, IC₅₀: 12 nM) rather than CNS receptors. This highlights how heterocyclic cores dictate target specificity .
  • : tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate replaces the dihydrobenzo[1,4]dioxine with a fluoropyridine ring, reducing electron density and altering metabolic stability .

Biological Activity

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate (CAS No. 1353948-19-2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H28N2O5
  • Molecular Weight : 376.45 g/mol
  • CAS Number : 1353948-19-2

The biological activity of tert-butyl carbamate derivatives often involves modulation of neurotransmitter systems and neuroprotective effects. Research indicates that compounds with similar structures may exhibit inhibition of enzymes related to neurodegenerative diseases, particularly Alzheimer's disease.

Enzyme Inhibition

Studies suggest that related compounds can act as inhibitors of β-secretase and acetylcholinesterase:

  • β-secretase Inhibition : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease.
  • Acetylcholinesterase Inhibition : This enzyme breaks down acetylcholine in the synaptic cleft; its inhibition can enhance cholinergic signaling, which is often diminished in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells under stress conditions induced by amyloid-beta peptides. The compound showed a significant increase in cell viability when co-treated with amyloid-beta compared to untreated controls.

Treatment GroupCell Viability (%)
Control100
Aβ 1-42 Alone43.78 ± 7.17
Aβ 1-42 + Compound62.98 ± 4.92

This data suggests that the compound may mitigate the cytotoxic effects of amyloid-beta by enhancing cell survival pathways.

In Vivo Studies

In vivo models have been utilized to further assess the efficacy of this compound. For instance, in a scopolamine-induced model of cognitive impairment, treatment with the compound resulted in decreased levels of amyloid-beta and improved cognitive function as measured by behavioral tests.

Case Studies and Research Findings

Recent literature highlights similar compounds that exhibit neuroprotective properties:

  • Study on M4 Compound : A related compound demonstrated significant inhibition of both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (K_i = 0.17 μM), showcasing its potential as a multi-target therapeutic agent in Alzheimer's disease .
  • Neuroprotection against Aβ Toxicity : In a study involving astrocytes treated with Aβ 1-42, compounds similar to tert-butyl carbamate showed marked improvements in cell viability and reductions in inflammatory cytokines such as TNF-α .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.